

Assessing the Impact of Organoboron Compounds on Enzyme Activity: A Comparative Guide

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Compound of Interest					
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Organoboron compounds, particularly those containing boronic acid and benzoxaborole motifs, have emerged as a versatile class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of action, centered around the electron-deficient boron atom, allows for potent and often selective modulation of enzyme activity. This guide provides a comparative analysis of the impact of these meta-organoboron species (MOBS) on various enzymes, supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of the Boron Atom

The inhibitory activity of organoboron compounds stems from the Lewis acidic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic residues, commonly serine, in the active site of target enzymes. This interaction mimics the transition state of the enzyme-substrate complex, effectively blocking the catalytic activity of the enzyme.[1] Benzoxaboroles, a class of organoboron compounds, are known to bind to the active sites of enzymes through both esterification and strong noncovalent interactions.[2]

Comparative Analysis of Enzyme Inhibition

This section details the inhibitory effects of various organoboron compounds on key enzyme targets and compares their performance with alternative, non-boron-based inhibitors.



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Leucyl-tRNA Synthetase (LeuRS) Inhibition

Leucyl-tRNA synthetase is a crucial enzyme in protein synthesis and a key target for antifungal and antibacterial agents. Benzoxaboroles, such as tavaborole, have demonstrated potent inhibition of this enzyme.

Table 1: Comparative Activity of LeuRS Inhibitors

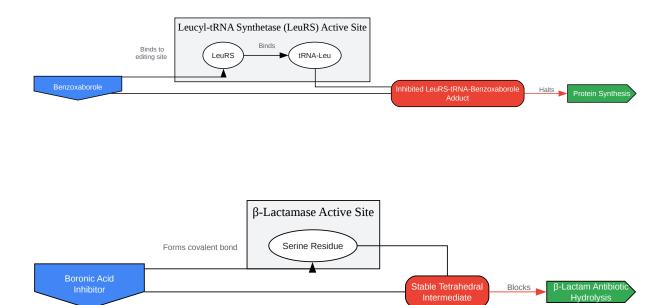


Compound	Organism	Target Enzyme	Inhibition Metric (IC50/MIC in µg/mL)	Reference
Tavaborole (AN2690)	Trichophyton rubrum	Fungal LeuRS	MIC50: 4.0, MIC90: 8.0	[3]
Trichophyton mentagrophytes	Fungal LeuRS	MIC50: 4.0, MIC90: 8.0	[3]	
Candida albicans	Fungal LeuRS	MIC50: 16, MIC90: 16	[4]	
Aspergillus flavus	Fungal LeuRS	MIC50: 2, MIC90: 4	[5]	
Fluconazole	Candida albicans	Lanosterol 14α- demethylase	MIC50: 4, MIC90: 64	[4]
Aspergillus flavus	Lanosterol 14α- demethylase	MIC50: 64, MIC90: 64	[5]	
Itraconazole	Candida albicans	Lanosterol 14α- demethylase	MIC50: 0.25, MIC90: 4	[4]
Aspergillus flavus	Lanosterol 14α- demethylase	MIC50: 0.125, MIC90: 0.25	[5]	
Terbinafine	Candida albicans	Squalene epoxidase	MIC50: 2, MIC90: 4	[4]
Aspergillus flavus	Squalene epoxidase	MIC50: 0.5, MIC90: 4	[5]	
AN6426	Plasmodium falciparum	Protozoal LeuRS	IC50: 420 nM	[6]
ZCL039	Streptococcus pneumoniae	Bacterial LeuRS	IC50: 1.72 μM	[7]
Escherichia coli	Bacterial LeuRS	IC50: 8.25 μM	[7]	

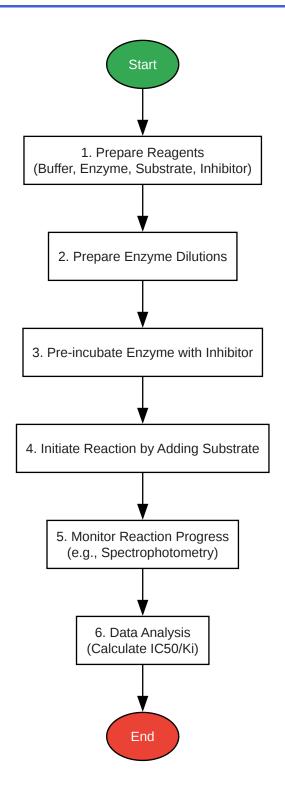


Mechanism of LeuRS Inhibition by Benzoxaboroles

The proposed mechanism involves the boron atom of the benzoxaborole forming a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This traps the tRNA, preventing the completion of the aminoacylation reaction and halting protein synthesis.[8]







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